Hex-3-yn-1-amine;hydrochloride
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Overview
Description
Hex-3-yn-1-amine;hydrochloride is a chemical compound . It is a solid substance and is stored under an inert atmosphere . The IUPAC name for this compound is 3-butyn-1-amine hydrochloride .
Synthesis Analysis
Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .Molecular Structure Analysis
The molecular formula of this compound is C4H8ClN . The InChI code for this compound is 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H .Chemical Reactions Analysis
Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere . The molecular weight of this compound is 105.57 .Scientific Research Applications
Amine Degradation in CO2 Capture
Amines, including compounds like Hex-3-yn-1-amine; hydrochloride, play a critical role in post-combustion CO2 capture technologies. The degradation of amines, due to factors like heat and various gases (CO2, O2, NOx, and SOx), is a significant area of study. Research by Gouedard et al. (2012) critically surveys the literature on amine degradation, identifying main degradation products and discussing proposed mechanisms. This highlights the importance of understanding and mitigating amine degradation in carbon capture applications (Gouedard, Picq, Launay, & Carrette, 2012).
Catalysis and Polymerization
Hex-3-yn-1-amine; hydrochloride and related compounds find use in catalysis, such as in the polymerization of olefins. Tshuva et al. (2001) synthesized novel amine bis(phenolate) zirconium dibenzyl complexes, demonstrating their reactivity in 1-hexene polymerization. This work illustrates the influence of minor structural modifications on catalyst performance, revealing a unique structure-reactivity relationship (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).
Hydrochlorination of Alkynes
The hydrochlorination of acetylene and higher alkynes is a critical process in chemical synthesis, where compounds like Hex-3-yn-1-amine; hydrochloride may be utilized as catalysts or intermediates. Conte et al. (2008) discussed the hydrochlorination of acetylene using supported gold catalysts, emphasizing the steric factors affecting reactivity and the formation of anti-Markovnikov products. This research contributes to our understanding of the catalytic processes involving alkynes (Conte, Carley, Attard, Herzing, Kiely, & Hutchings, 2008).
Hydroesterification and Hydroformylation Reactions
Hex-3-yn-1-amine; hydrochloride related amines are used in hydroesterification and hydroformylation reactions, pivotal in the production of esters and aldehydes. Research by Hung-Low et al. (2005) on catalytic hydroesterification and hydroformylation of 1-hexene using rhodium complexes highlights the potential of such amines in facilitating complex chemical transformations (Hung-Low, Uzcátegui, Ortega, Rivas, Yánez, Alvarez, Pardey, & Longo, 2005).
Safety and Hazards
Future Directions
Amine hydrochloride salts have been typically used as amination reagents . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides . This transformation includes a simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs . This suggests potential future directions in the use of amine hydrochloride salts in organic synthesis .
Properties
IUPAC Name |
hex-3-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLNZALUXADTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124618-81-1 |
Source
|
Record name | hex-3-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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